molecular formula C6H6N4O3 B3007574 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-46-8

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B3007574
CAS No.: 1443978-46-8
M. Wt: 182.139
InChI Key: BILOQCAFTXQUIX-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound with significant biological potential. It is part of the triazolopyrazine family, known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibitory properties .

Mechanism of Action

Target of Action

The primary targets of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid are σ-receptors, β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in modulating the immune system and central nervous system functions. BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease. Cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis.

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, as a BACE-1 inhibitor, it prevents the enzyme from cleaving its substrate, thereby reducing the production of amyloid-β peptides . .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. By inhibiting BACE-1, it impacts the amyloidogenic pathway, potentially slowing the progression of Alzheimer’s disease. Its modulation of σ-receptors can influence various pathways, including those involved in immune response and neurotransmission. Its interaction with cytochrome Cyp8b1 affects the synthesis of bile acids, which are essential for digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. For instance, by inhibiting BACE-1, it could potentially reduce the accumulation of amyloid-β peptides, thereby mitigating the neuronal damage in Alzheimer’s disease. Its modulation of σ-receptors could have various effects, depending on the specific receptor subtype and the cellular context .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating the targets’ activity. Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper or ruthenium catalysts under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of heterocyclic chemistry and large-scale organic synthesis would apply. The use of continuous flow reactors and optimization of reaction conditions for scalability and yield would be crucial.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it a versatile scaffold in drug design .

Properties

IUPAC Name

4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOQCAFTXQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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